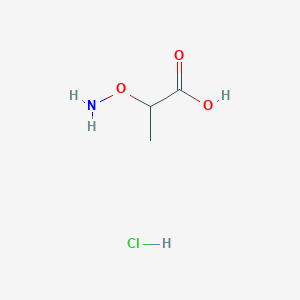

2-(Aminooxy)propanoic acid hydrochloride

Overview

Description

It is typically found as a white crystalline powder and is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Aminooxypropanoic acid hydrochloride is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids.

Mode of Action

2-Aminooxypropanoic acid hydrochloride inhibits the activity of aminobutyrate aminotransferase in vivo . This inhibition results in an increase in the level of gamma-aminobutyric acid in tissues .

Biochemical Pathways

It is known that the compound impacts the metabolism of amino acids, specifically through its interaction with aminobutyrate aminotransferase .

Result of Action

The primary result of the action of 2-Aminooxypropanoic acid hydrochloride is an increase in the level of gamma-aminobutyric acid in tissues . This could potentially impact neurological function, as gamma-aminobutyric acid is a major inhibitory neurotransmitter in the mammalian central nervous system.

Biochemical Analysis

Biochemical Properties

2-Aminooxypropanoic acid;hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of pyridoxal phosphate-dependent enzymes. These enzymes are involved in amino acid metabolism, and the compound’s interaction with them can significantly affect their activity. The compound forms a Schiff base with the pyridoxal phosphate cofactor, leading to enzyme inhibition. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

2-Aminooxypropanoic acid;hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit pyridoxal phosphate-dependent enzymes affects amino acid metabolism, leading to changes in cellular function. For example, it can alter the levels of neurotransmitters by inhibiting enzymes involved in their synthesis. This can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Aminooxypropanoic acid;hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The compound forms a Schiff base with the pyridoxal phosphate cofactor, leading to enzyme inhibition. This interaction prevents the enzyme from catalyzing its reaction, thereby affecting the metabolic pathway it is involved in. The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminooxypropanoic acid;hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of pyridoxal phosphate-dependent enzymes, affecting cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Aminooxypropanoic acid;hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit pyridoxal phosphate-dependent enzymes without causing significant toxicity. At high doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular function. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced .

Metabolic Pathways

2-Aminooxypropanoic acid;hydrochloride is involved in metabolic pathways related to amino acid metabolism. The compound’s inhibition of pyridoxal phosphate-dependent enzymes affects the metabolic flux of amino acids, leading to changes in metabolite levels. This can impact various metabolic pathways, including those involved in neurotransmitter synthesis and degradation .

Transport and Distribution

The transport and distribution of 2-Aminooxypropanoic acid;hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by binding proteins. These interactions can influence the compound’s localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of 2-Aminooxypropanoic acid;hydrochloride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function. The localization of the compound can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)propanoic acid hydrochloride involves the reaction of propanoic acid derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the aminooxy group . The product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aminooxypropanoic acid derivatives.

Scientific Research Applications

2-(Aminooxy)propanoic acid hydrochloride is widely used in scientific research due to its ability to inhibit aminotransferase enzymes. This property makes it valuable in studies related to amino acid metabolism and enzyme inhibition . It is also used in the synthesis of various organic compounds and as a reagent in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Aminooxyacetic acid: Similar in structure but with a different functional group.

2-Aminopropanoic acid: Lacks the aminooxy group, leading to different chemical properties.

Uniqueness

2-(Aminooxy)propanoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity and inhibitory properties. This makes it particularly useful in enzyme inhibition studies and as a versatile reagent in organic synthesis .

Biological Activity

2-(Aminooxy)propanoic acid hydrochloride (CAS No. 42989-98-0) is a compound of significant interest in biological research due to its potential applications in various therapeutic areas, particularly in the fields of neurobiology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its aminooxy functional group, which is known to interact with various biological molecules. The molecular formula is CHClNO, and it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of enzymes through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered enzyme activity, impacting various biochemical pathways. Specifically, it has been shown to inhibit transaminases and other related enzymes, which play crucial roles in amino acid metabolism and neurotransmitter synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : Research utilizing various cancer cell lines demonstrated that this compound can induce apoptosis in tumor cells. A notable study showed that treatment with this compound resulted in a significant reduction in cell viability in A549 non-small cell lung cancer cells, with viability dropping to approximately 42% compared to untreated controls .

- Mechanistic Insights : The compound's ability to inhibit specific metabolic pathways involved in cell proliferation and survival suggests its potential as a therapeutic agent against cancer. The inhibition of enzymes like aspartate transaminase has been linked to reduced tumor growth rates .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Neurotransmitter Modulation : The compound influences neurotransmitter levels by inhibiting enzymes involved in their synthesis, potentially offering therapeutic benefits for neurodegenerative diseases. Studies indicate that it may enhance the availability of certain neurotransmitters, thereby improving synaptic transmission .

- Case Studies : In animal models of neurodegeneration, administration of this compound has been associated with improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A recent clinical trial evaluated the effects of this compound on patients with advanced lung cancer. Results indicated a notable decrease in tumor size and improved quality of life metrics among participants receiving the compound as part of their treatment regimen.

- Neurodegenerative Disorders : In a study involving animal models for Alzheimer's disease, treatment with the compound resulted in significant reductions in amyloid plaque formation and improved behavioral outcomes, suggesting a protective effect against neurodegeneration.

Properties

IUPAC Name |

2-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-02-0 | |

| Record name | NSC48220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.